Copper(II) tetramethylpyridylporphyrin, commonly referred to as Copper(II) tetramethylpyridylporphyrin, is a synthetic compound that belongs to the class of porphyrins. Porphyrins are cyclic compounds known for their ability to coordinate metal ions and play significant roles in biological systems, such as in hemoglobin and chlorophyll. Copper(II) tetramethylpyridylporphyrin is particularly noted for its interactions with nucleic acids, specifically G-quadruplex structures, which are four-stranded configurations of guanine-rich DNA sequences.
Copper(II) tetramethylpyridylporphyrin is synthesized through a series of chemical reactions involving the coordination of copper ions with a porphyrin ligand. The porphyrin itself is derived from pyrrole and aldehyde precursors through a multi-step synthesis process. This compound can be classified under metalloporphyrins, which are porphyrins that contain a metal ion at their center, influencing their chemical behavior and applications.
The synthesis of Copper(II) tetramethylpyridylporphyrin typically involves the following steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Analytical techniques such as UV-Vis spectroscopy and mass spectrometry are commonly employed to confirm the successful synthesis and characterization of Copper(II) tetramethylpyridylporphyrin.
Copper(II) tetramethylpyridylporphyrin features a planar macrocyclic structure typical of porphyrins, with four nitrogen atoms coordinating to a central copper ion. The presence of four methylpyridyl substituents enhances its solubility and interaction with biological molecules.
Copper(II) tetramethylpyridylporphyrin participates in various chemical reactions, particularly involving nucleic acids:
The binding interactions can be quantitatively analyzed using techniques such as surface plasmon resonance or fluorescence spectroscopy, allowing researchers to determine binding constants and kinetic parameters.
The mechanism by which Copper(II) tetramethylpyridylporphyrin interacts with G-quadruplex DNA involves several steps:
Studies have shown that Copper(II) tetramethylpyridylporphyrin can enhance the thermal stability of G-quadruplexes significantly compared to unbound states.
Copper(II) tetramethylpyridylporphyrin has several applications in scientific research:
Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) studies reveal that CuTMPyP4 binding to G-quadruplexes is driven by distinct thermodynamic signatures. For the c-MYC promoter quadruplex, DSC thermograms deconvolute into two melting transitions at 71.0°C (lower stability conformer) and 80.1°C (higher stability conformer) in 30 mM K⁺, indicating structural heterogeneity. CuTMPyP4 binding increases the Tm of the higher-stability conformer to 103.7°C, demonstrating substantial thermal stabilization [2]. ITC data for Bcl-2 promoter quadruplexes show biphasic binding characterized by negative enthalpy changes (ΔH = –8.5 kcal/mol) and positive entropy (TΔS = +2.3 kcal/mol), suggesting dominant hydrophobic interactions and solvent reorganization [3]. The affinity (Kₐ) varies with ionic strength, decreasing ~10-fold when [K⁺] increases from 30 mM to 130 mM due to competition for G-tetrad coordination sites [2] [9].
Table 1: Thermodynamic Parameters of CuTMPyP4 Binding to G-Quadruplex DNA
Quadruplex | Kₐ (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
---|---|---|---|---|
c-MYC (30 mM K⁺) | 1.2 × 10⁷ | -10.3 | -1.8 | -8.5 |
c-MYC (130 mM K⁺) | 1.5 × 10⁶ | -9.8 | -0.9 | -8.9 |
Bcl-2 (3:5:3) | 2.7 × 10⁷ | -8.5 | +2.3 | -10.8 |
Bcl-2 (3:7:1) | 3.8 × 10⁶ | -7.9 | +1.1 | -9.0 |
Data derived from [2] [3] [7].
CuTMPyP4 exhibits defined stoichiometric patterns across quadruplex topologies. ITC titrations for c-MYC and Bcl-2 promoter sequences consistently show saturation at 4:1 ligand-to-quadruplex ratios, indicating occupation of all available external G-tetrads [3] [7]. Binding isotherms resolve into two distinct phases:
The binding mode of CuTMPyP4 remains debated due to structural heterogeneity:
Table 2: Binding Mode Evidence for CuTMPyP4
Technique | End-Stacking Evidence | Intercalation Evidence |
---|---|---|
ITC Thermodynamics | ΔH-driven, low heat capacity change | Entropy-driven, high heat capacity change |
Fluorescence | Minimal 2-AP change in terminal loops | >300% enhancement in lateral loops |
CD Spectroscopy | Preservation of parallel topology signatures | Loss of antiparallel CD peaks at 265 nm |
NMR | Chemical shift perturbations in terminal Gs | Line broadening of imino protons |
Data synthesized from [3] [5] [7].
CuTMPyP4 binds Bcl-2 P1 promoter quadruplexes with loop-isomer-dependent affinity. Mutant sequences (3:5:3 vs. 3:7:1 loop isomers) exhibit 10-fold differences in Kₐ (3.8 × 10⁶ M⁻¹ vs. 2.7 × 10⁷ M⁻¹) due to steric accessibility of G-tetrads. The 3:5:3 isomer, with shorter central loops, permits tighter end-stacking, while the 3:7:1 isomer favors intercalation [3]. 2-Aminopurine substitutions confirm CuTMPyP4 interaction with adenine-containing loops, inducing fluorescence changes indicative of microenvironment distortion [3].
c-MYC promoter quadruplexes exist as conformational mixtures (1:2:1 and 1:6:1 loop isomers). CuTMPyP4 selectively stabilizes the 1:2:1 isomer (Tm = 77.0°C) over the 1:6:1 isomer (Tm = 64.3°C), driving conformational selection for transcriptional repression [2] [7]. For KRAS, CuTMPyP4 requires longer loop sequences (>3 nt) for effective stabilization, achieving ΔTm = +15°C in physiological K⁺ conditions. This stabilizes the quadruplex against helicase unwinding, reducing promoter activity by >60% [4] [7].
Loop length and orientation critically modulate CuTMPyP4 affinity:
Table 3: Impact of Loop Configuration on CuTMPyP4 Binding
Loop Configuration | Total Loop Length (nt) | Stoichiometry (Ligand:DNA) | Kₐ (M⁻¹) | ΔTm (°C) |
---|---|---|---|---|
1:2:1 (c-MYC) | 7 | 4:1 | 1.2 × 10⁷ | +23.6 |
1:6:1 (c-MYC) | 15 | 2:1 | 3.1 × 10⁶ | +12.3 |
3:5:3 (Bcl-2) | 11 | 4:1 | 2.7 × 10⁷ | +19.8 |
3:7:1 (Bcl-2) | 11 | 4:1 | 3.8 × 10⁶ | +8.7 |
CuTMPyP4 exhibits 100–1000-fold higher affinity for G-quadruplexes over duplex DNA (Kₐ duplex ≈ 10⁴–10⁵ M⁻¹), yet cellular abundance of duplex DNA creates selectivity challenges. Electrostatic potential mapping reveals preferential binding to quadruplexes due to:
C-rich strands complementary to G-quadruplex-forming sequences (e.g., C9orf72 repeats) form i-motifs or triplex DNA. CuTMPyP4 binds C-rich i-motifs with Kₐ ≈ 10⁵ M⁻¹ via groove insertion, inducing a 15 nm bathochromic shift in the Soret band. At acidic pH, it destabilizes triplex structures by competing for protonated C-C⁺ base pairs, reducing Tm by 10–15°C [9]. This dual targeting modulates both strands of oncogene promoters.
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